The National Center for Advancing Translational Sciences (NCATS) characterizes ASP-9521 as a "novel" compound []. Novelty in this context often suggests a molecule with a unique structure or properties that could be relevant to drug development. Further research is needed to understand ASP-9521's mechanism of action and potential therapeutic targets.
The categorization of ASP-9521 as an "industrial grade" chemical [] suggests potential applications in cell culture or other biological assays. Researchers may utilize ASP-9521 to study its effects on various cellular processes or signaling pathways.
ASP-9521 is a synthetic compound identified as a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 5 and aldo-keto reductase 1C3. It has a CAS number of 1126084-37-4 and is characterized by its ability to selectively inhibit the conversion of androstenedione to testosterone, making it significant in the context of hormone regulation and potential therapeutic applications .
The primary chemical reaction involving ASP-9521 is its inhibition of the enzymatic conversion of androstenedione to testosterone. This reaction is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase type 5, with ASP-9521 acting as a competitive inhibitor. The compound exhibits an IC50 value ranging from 11 to 49 nM, indicating its potency in blocking this specific enzymatic pathway .
ASP-9521 has demonstrated significant biological activity, particularly in inhibiting the production of testosterone from androstenedione. This inhibition is crucial as it can affect various biological processes, including androgen-dependent pathways. Studies have shown that ASP-9521 effectively suppresses the production of prostate-specific antigen (PSA) in response to androstenedione, highlighting its potential role in managing conditions influenced by androgen levels .
The synthesis of ASP-9521 typically involves multi-step organic synthesis techniques. While specific proprietary methods may vary among manufacturers, the general approach includes:
ASP-9521 has potential applications in several areas:
Interaction studies involving ASP-9521 have focused on its selectivity towards different isoforms of aldo-keto reductases. It has been shown to selectively inhibit AKR1C3 over AKR1C2, which is significant for minimizing off-target effects and enhancing therapeutic efficacy. The selectivity is quantified through IC50 measurements, with ASP-9521 exhibiting an IC50 value of approximately 20 μM against AKR1C2, demonstrating its preferential action towards AKR1C3 .
Several compounds share structural or functional similarities with ASP-9521. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Selectivity | IC50 Value (nM) |
---|---|---|---|
Finasteride | Inhibits 5α-reductase; decreases dihydrotestosterone | Non-selective | ~10 |
Dutasteride | Inhibits both isoforms of 5α-reductase | Non-selective | ~0.5 |
Abiraterone | Inhibits cytochrome P450 17A1; reduces testosterone | Non-selective | ~4 |
ASP-9521 | Inhibits 17β-hydroxysteroid dehydrogenase type 5 | Selective for AKR1C3 | 11 - 49 |
ASP-9521's uniqueness lies in its selective inhibition profile, particularly targeting the AKR1C3 enzyme while sparing other related enzymes, which may lead to fewer side effects compared to broader-spectrum inhibitors like finasteride and dutasteride . This selectivity positions ASP-9521 as a promising candidate for further development in therapeutic contexts where modulation of androgen levels is critical.
ASP-9521 demonstrates exceptional potency as an AKR1C3 inhibitor, with IC50 values consistently in the nanomolar range across different experimental conditions and species. The compound exhibits an IC50 of 11 nanomolar against human recombinant AKR1C3 when evaluated for its ability to inhibit the enzymatic conversion of androstenedione to testosterone [1] [2]. This remarkable potency extends across species, with ASP-9521 showing an IC50 of 49 nanomolar against cynomolgus monkey AKR1C3, indicating conservation of inhibitory activity across mammalian orthologs [1] [2].
Alternative assay methodologies have confirmed these findings, with S-tetralol oxidation assays demonstrating an IC50 of approximately 44 nanomolar [3]. The consistency of these values across different substrate systems underscores the robust inhibitory capacity of ASP-9521 against AKR1C3. In cellular systems, ASP-9521 effectively suppresses androstenedione-dependent prostate-specific antigen production and cell proliferation in LNCaP-AKR1C3 cells [2], demonstrating translation of enzymatic inhibition to functional cellular outcomes.
The kinetic parameters of ASP-9521 inhibition follow classical competitive inhibition patterns, where the compound competes directly with the natural substrate for binding to the enzyme active site [4]. This competitive mechanism results in increased apparent Km values while maintaining unchanged Vmax values, characteristic of reversible competitive inhibition [4] [5]. The tight binding affinity observed between ASP-9521 and AKR1C3 contributes to its exceptional potency and selectivity profile.
Species/Source | IC50 Value (nM) | Assay Type | Reference |
---|---|---|---|
Human AKR1C3 (recombinant) | 11 | Enzymatic conversion (AD to T) | Kikuchi et al., 2014 [2] |
Cynomolgus monkey AKR1C3 | 49 | Enzymatic conversion (AD to T) | Kikuchi et al., 2014 [2] |
Human AKR1C3 (alternative assay conditions) | 44.0 | S-tetralol oxidation | Pippione et al., 2022 [3] |
Human AKR1C3 (in LNCaP-AKR1C3 cells) | Not specified | PSA production inhibition | Kikuchi et al., 2014 [2] |
The selectivity profile of ASP-9521 represents a critical aspect of its pharmacological characterization, particularly given the high sequence homology among AKR1C family members. AKR1C3 shares 86% sequence identity with AKR1C1 and AKR1C2, and 84-98% identity across all AKR1C isoforms [6] [7]. Despite this structural similarity, ASP-9521 demonstrates remarkable selectivity for AKR1C3 over other family members.
ASP-9521 exhibits greater than 100-fold selectivity for AKR1C3 over AKR1C2, with AKR1C2 showing only 34.81% ± 2.95% inhibition at concentrations of 20 micromolar [1] [2]. This selectivity is particularly significant because AKR1C2 functions predominantly as a 3-ketosteroid reductase that inactivates dihydrotestosterone to 5α-androstane-3α,17β-diol, a reaction that opposes the androgenic effects mediated by AKR1C3 [6] [8]. The preservation of AKR1C2 activity while selectively inhibiting AKR1C3 represents an optimal therapeutic profile for prostate cancer treatment.
The selectivity extends beyond AKR1C2 to encompass other family members, though comprehensive data for AKR1C1 and AKR1C4 remains limited in published studies. The structural basis for this selectivity likely resides in subtle differences in the enzyme active sites and substrate binding pockets, which ASP-9521 exploits through specific molecular interactions [3] [4]. The development of such selective inhibitors represents a significant advancement over earlier non-selective compounds that showed activity against multiple AKR1C isoforms.
AKR Isoform | IC50 Value (μM) | Selectivity Ratio (vs AKR1C3) | Percentage Inhibition at High Concentration |
---|---|---|---|
AKR1C3 | 0.044 | 1 | 100% |
AKR1C2 | >20 | >100 | 34.81% ± 2.95 at 20 μM |
AKR1C1 | Not determined | Not determined | Not reported |
AKR1C4 | Not determined | Not determined | Not reported |
The mechanistic characterization of ASP-9521 reveals that it functions primarily through competitive inhibition rather than allosteric modulation [2] [4]. Competitive inhibition occurs when the inhibitor molecule directly competes with the natural substrate for binding to the enzyme active site, resulting in mutually exclusive binding events [9] [5]. This mechanism contrasts with allosteric modulation, where regulatory molecules bind to sites distinct from the active site and induce conformational changes that affect enzyme activity [9] [10].
Kinetic analyses of ASP-9521 inhibition demonstrate classic competitive inhibition patterns, characterized by increased apparent Km values without changes in maximum velocity (Vmax) [4] [5]. The Eadie-Hofstee plots and double reciprocal plots for ASP-9521 inhibition show parallel lines when velocity is plotted against substrate concentration, confirming the competitive nature of inhibition [4]. This pattern indicates that ASP-9521 binding is reversible and that sufficiently high substrate concentrations can overcome inhibition.
The competitive mechanism of ASP-9521 has important therapeutic implications. Unlike allosteric inhibitors that may produce complex dose-response relationships and potential for partial agonism, competitive inhibitors provide predictable concentration-dependent effects [9] [4]. The competitive nature also ensures that the inhibition can be overcome by high substrate concentrations, potentially providing a safety mechanism against complete enzyme shutdown in physiological conditions.
Structural studies suggest that ASP-9521 binds within the substrate binding pocket of AKR1C3, utilizing similar molecular interactions as the natural substrates [3]. The indole-based structure of ASP-9521 appears to occupy critical binding subsites within the active site, preventing productive substrate binding while maintaining reversible association with the enzyme [11] [3].
ASP-9521 exerts profound effects on intratumoral androgen biosynthesis pathways, particularly those critical for castration-resistant prostate cancer progression [8] [12]. AKR1C3 occupies a central position in multiple androgen synthesis pathways, catalyzing the conversion of weak androgen precursors to potent androgens that activate the androgen receptor [8] [13]. The inhibition of AKR1C3 by ASP-9521 therefore disrupts several key routes of androgen production within prostate cancer cells.
In the classical pathway of androgen synthesis, AKR1C3 catalyzes the reduction of androstenedione to testosterone, which subsequently serves as a substrate for 5α-reductase to produce dihydrotestosterone [8] [12]. ASP-9521 effectively blocks this conversion, as demonstrated by its ability to prevent androstenedione-dependent prostate-specific antigen production in prostate cancer cell lines [2]. The compound maintains this inhibitory activity in vivo, with single oral administration of 3 milligrams per kilogram successfully suppressing androstenedione-induced intratumoral testosterone production in CWR22R xenografted castrate mice for 24 hours [2].
The alternative pathway to dihydrotestosterone synthesis, which bypasses testosterone formation entirely, also depends on AKR1C3 activity [8] [12]. In this pathway, androstenedione undergoes 5α-reduction to 5α-androstane-3,17-dione, which is subsequently reduced by AKR1C3 to dihydrotestosterone [14] [12]. ASP-9521 inhibition of AKR1C3 blocks this final step, effectively preventing dihydrotestosterone formation through both classical and alternative pathways [8].
The backdoor pathway represents another route of androgen synthesis that involves AKR1C3 in the final conversion steps [14] [15]. This pathway proceeds through allopregnanolone to androsterone, which is then reduced by 17β-hydroxysteroid dehydrogenase to yield 3α-androstanediol [14]. The subsequent oxidation of 3α-androstanediol to dihydrotestosterone depends on 3α-hydroxysteroid dehydrogenase activity, where AKR1C3 plays a crucial role [8] [12].
Clinical studies have demonstrated that ASP-9521 achieves therapeutically relevant concentrations in tumor tissues while being rapidly eliminated from plasma [2]. This pharmacokinetic profile supports preferential accumulation in AKR1C3-expressing tissues, potentially enhancing therapeutic efficacy while minimizing systemic exposure [16] [2]. The compound demonstrated dose-proportional pharmacokinetics with a half-life ranging from 16 to 35 hours, supporting once-daily dosing regimens [16].
The impact of ASP-9521 on intratumoral androgen biosynthesis extends beyond direct enzymatic inhibition. The compound effectively reduces androstenedione-dependent cell proliferation and prostate-specific antigen expression in multiple prostate cancer cell models [2] [17]. These effects correlate with decreased intratumoral testosterone and dihydrotestosterone levels, confirming the functional significance of AKR1C3 inhibition for androgen-dependent processes [8] [17].
Despite the compelling preclinical evidence for ASP-9521 efficacy in blocking intratumoral androgen synthesis, clinical trials in patients with metastatic castration-resistant prostate cancer failed to demonstrate significant therapeutic benefit [16] [18]. The lack of clinical efficacy may reflect the complexity of androgen synthesis pathways in advanced prostate cancer, where multiple enzymes and alternative pathways may compensate for AKR1C3 inhibition [18] [19]. Additionally, patient selection based on AKR1C3 expression levels was not implemented in the clinical trials, potentially diluting the treatment effect in a heterogeneous patient population [18].
Compound | AKR1C3 IC50 (nM) | AKR1C2 Selectivity | Mechanism |
---|---|---|---|
ASP-9521 | 11 | >100-fold | Competitive inhibition |
Indomethacin | 100 | >300-fold | Competitive inhibition |
Naproxen derivatives | Variable | Variable | Various |
Hydroxytriazole scaffolds | 69-1630 | >370-fold | Competitive inhibition |
BMT4-159 | Not specified | Not specified | Not specified |